molecular formula C22H21NO4S B2848605 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide CAS No. 895450-80-3

3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide

Cat. No. B2848605
CAS RN: 895450-80-3
M. Wt: 395.47
InChI Key: AORYXKKIBVIVPK-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide, also known as MPP, is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide works by inhibiting the activity of certain enzymes in the brain that are involved in the breakdown of neurotransmitters such as dopamine and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognitive function.
Biochemical and physiological effects:
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has been shown to have various biochemical and physiological effects on the brain and body. It can increase the levels of certain neurotransmitters in the brain, which can have effects on mood, behavior, and cognitive function. 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide in lab experiments is its well-characterized mechanism of action and its ability to selectively target certain enzymes in the brain. However, one limitation is that 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide. One area of interest is the development of more selective and potent inhibitors of the enzymes targeted by 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide. Another area of interest is the investigation of the potential therapeutic applications of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide on the brain and body.

Synthesis Methods

The synthesis of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide.

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has also been used to study the role of certain neurotransmitters in the brain, such as dopamine and serotonin.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-17-11-13-19(14-12-17)28(25,26)16-15-22(24)23-20-9-5-6-10-21(20)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYXKKIBVIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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